1,2-Bis(methoxymethoxy)benzene

Catalog No.
S3340327
CAS No.
3688-89-9
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(methoxymethoxy)benzene

CAS Number

3688-89-9

Product Name

1,2-Bis(methoxymethoxy)benzene

IUPAC Name

1,2-bis(methoxymethoxy)benzene

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-11-7-13-9-5-3-4-6-10(9)14-8-12-2/h3-6H,7-8H2,1-2H3

InChI Key

OOHFHWWIDAGLRC-UHFFFAOYSA-N

SMILES

COCOC1=CC=CC=C1OCOC

Canonical SMILES

COCOC1=CC=CC=C1OCOC

1,2-Bis(methoxymethoxy)benzene is an organic compound characterized by the presence of two methoxymethoxy substituents attached to a benzene ring at the 1 and 2 positions. Its molecular formula is C12H16O4C_{12}H_{16}O_4 and it has a molecular weight of approximately 224.25 g/mol. The compound is notable for its structural features that influence its chemical reactivity and biological activity.

, including:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, which may have different properties and applications.
  • Reduction: Reduction reactions can convert the methoxymethoxy groups into hydroxyl groups, enhancing its solubility and reactivity in aqueous environments.
  • Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents, which can modify its chemical properties.

Synthesis of 1,2-bis(methoxymethoxy)benzene typically involves:

  • Starting Materials: The synthesis usually begins with resorcinol and methoxymethyl chloride.
  • Reaction Conditions: The reaction is carried out in the presence of a base (such as sodium hydroxide) in an organic solvent like dichloromethane at room temperature.
  • General Reaction Scheme:
    Resorcinol+2Methoxymethyl chloride1,2Bis methoxymethoxy benzene+2Hydrochloric acid\text{Resorcinol}+2\text{Methoxymethyl chloride}\rightarrow 1,2-\text{Bis methoxymethoxy benzene}+2\text{Hydrochloric acid}
  • Purification: The product is purified through distillation or recrystallization to achieve high purity levels suitable for further applications .

1,2-Bis(methoxymethoxy)benzene serves as a synthetic intermediate in organic chemistry. Its unique structure allows it to be utilized in:

  • Organic Synthesis: As a precursor for the development of more complex organic molecules.
  • Material Science: Potential use in polymer chemistry due to its functional groups that can participate in cross-linking reactions.

Similar Compounds: Comparison

Several compounds share structural similarities with 1,2-bis(methoxymethoxy)benzene:

Compound NameStructure DescriptionUnique Features
1,3-Bis(methoxymethoxy)benzeneMethoxymethoxy groups at positions 1 and 3Different reactivity due to substitution pattern
1,4-Bis(methoxymethoxy)benzeneMethoxymethoxy groups at positions 1 and 4Distinct electronic properties compared to others
1,3-DimethoxybenzeneContains two methoxy groups instead of methoxymethoxyLacks the additional reactivity from methoxymethoxy

XLogP3

1.6

Wikipedia

1,2-Bis(methoxymethoxy)benzene

Dates

Last modified: 08-19-2023

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